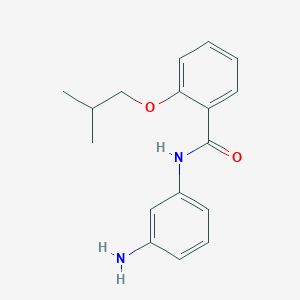

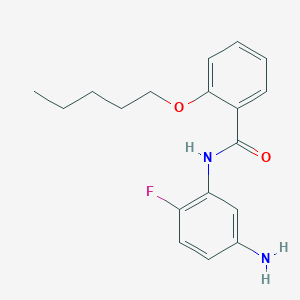

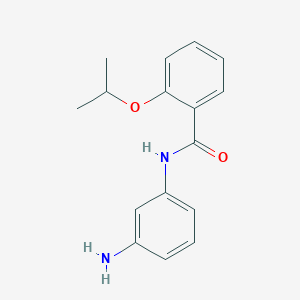

N-(3-Aminophenyl)-2-isopropoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

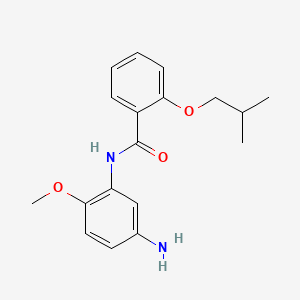

“N-(3-Aminophenyl)-2-isopropoxybenzamide” is a compound that likely contains an amide functional group, given the “benzamide” in its name. Amides are a type of functional group that contain a carbonyl group (a carbon double-bonded to an oxygen) and a nitrogen . They are commonly found in many biological and synthetic materials .

Synthesis Analysis

The synthesis of a compound like “N-(3-Aminophenyl)-2-isopropoxybenzamide” would likely involve the reaction of an amine (such as 3-aminophenylamine) with an acid chloride or an ester (such as 2-isopropoxybenzoyl chloride or ester) .Molecular Structure Analysis

The molecular structure of “N-(3-Aminophenyl)-2-isopropoxybenzamide” would likely be planar around the amide functional group, due to the resonance between the nitrogen lone pair and the carbonyl group . The benzene rings could potentially cause the molecule to be non-planar overall .Chemical Reactions Analysis

Amides, such as “N-(3-Aminophenyl)-2-isopropoxybenzamide”, can undergo a variety of chemical reactions. They can be hydrolyzed to form carboxylic acids and amines. They can also react with nitrous acid to form diazonium salts .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-Aminophenyl)-2-isopropoxybenzamide” would depend on its molecular structure. For example, it would likely have a relatively high melting point due to the strong intermolecular hydrogen bonding between the amide groups .Applications De Recherche Scientifique

Anticonvulsant Potential

Retrobenzamides, including N-(3-Aminophenyl)-2-isopropoxybenzamide, have been studied for their anticonvulsant potential. They demonstrate promising activity in seizure models, offering a potential alternative to existing antiepileptic drugs. The amino derivatives, in particular, have shown good anticonvulsant properties in mice, suggesting potential applicability in managing seizure disorders (Bourhim et al., 1997).

Psycho- and Neurotropic Properties

Research on related compounds such as 3-(N-R,R'-aminomethyl)-2-methyl-1H-quinolin-4-ones, which share structural similarities with N-(3-Aminophenyl)-2-isopropoxybenzamide, indicates potential psycho- and neurotropic effects. These compounds have been found to exhibit sedative effects and anti-amnesic activities, suggesting the potential for developing novel psychoactive compounds (Podolsky et al., 2017).

Inhibitory Effects on Poly(ADP-ribose) Polymerase

Compounds such as 3-aminobenzamide, which are structurally related to N-(3-Aminophenyl)-2-isopropoxybenzamide, have been shown to inhibit poly(ADP-ribose) polymerase. This inhibition can decrease the toxicity of certain chemicals and reduce the metabolic activation of carcinogens, providing potential therapeutic applications in reducing tissue injury and in cancer prevention (Eriksson et al., 1996).

Histone Deacetylase Inhibition

Some benzamide derivatives, similar in structure to N-(3-Aminophenyl)-2-isopropoxybenzamide, have shown properties as histone deacetylase inhibitors. These inhibitors can affect gene expression and have potential therapeutic implications in cancer treatment, particularly in managing conditions like breast cancer (Feng et al., 2011).

Potential in Ischemia-Reperfusion Injury

Compounds structurally related to N-(3-Aminophenyl)-2-isopropoxybenzamide, such as 3-aminobenzamide, have demonstrated protective effects in ischemia-reperfusion injury models. These effects include the preservation of myocardial ATP levels and reduced tissue injury, indicating potential therapeutic applications in acute myocardial infarction (Zingarelli et al., 1997).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-(3-aminophenyl)-2-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-11(2)20-15-9-4-3-8-14(15)16(19)18-13-7-5-6-12(17)10-13/h3-11H,17H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPHLJCRNXCOQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Aminophenyl)-2-isopropoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.